molecular formula C6H11N5 B1466001 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide CAS No. 2090592-46-2

2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide

Cat. No.: B1466001
CAS No.: 2090592-46-2
M. Wt: 153.19 g/mol
InChI Key: XAHIXQCBVMGBIO-UHFFFAOYSA-N
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Description

2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a methyl group

Mechanism of Action

Target of Action

The primary target of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide is the androgen receptor (AR). The AR signaling pathway is often activated in prostate cancer cells, and blocking this signaling pathway with AR antagonists is a crucial strategy in prostate cancer therapy .

Mode of Action

this compound interacts with the androgen receptor, acting as an antagonist. This means it binds to the receptor and inhibits its action, thereby blocking the AR signaling pathway . This blockage can lead to a decrease in the proliferation of prostate cancer cells .

Biochemical Pathways

The AR signaling pathway is the primary biochemical pathway affected by this compound. When the AR signaling pathway is blocked, it can lead to a decrease in the proliferation of prostate cancer cells . This pathway is critical for the development of prostate cancer, and its reactivation is often associated with the progression of the disease to a more resistant stage .

Pharmacokinetics

Similar compounds have been found to be rapidly metabolized by human liver microsomes . This could potentially impact the bioavailability of this compound, but more research is needed to confirm this.

Result of Action

The primary result of the action of this compound is the inhibition of the AR signaling pathway. This leads to a decrease in the proliferation of prostate cancer cells . Some compounds in this series have shown higher anti-proliferative activity against prostate cancer cells than standard treatments .

Biochemical Analysis

Biochemical Properties

2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. The compound has been shown to interact with various kinases, including p38MAPK, which is involved in inflammatory responses . Additionally, it can act as a ligand for receptors or enzymes, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and cancer . The compound can modulate gene expression by acting on transcription factors and other regulatory proteins. Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell. These effects highlight the compound’s potential as a therapeutic agent in treating various diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity . For instance, the compound has been shown to inhibit certain kinases, thereby blocking downstream signaling pathways involved in cell proliferation and survival. Additionally, it can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins. These molecular interactions are crucial for understanding the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity. These findings are important for its potential use in long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic effects, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, the compound can accumulate in specific tissues, depending on its affinity for certain biomolecules. These properties are important for understanding its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects . For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. These localization patterns are important for understanding the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide typically involves multi-step reactions. One common method includes the reaction of 5-amino-3-methyl-1H-pyrazole with an appropriate acylating agent under controlled conditions to introduce the acetimidamide group . The reaction conditions often require the use of solvents such as ethyl acetate and purification steps involving recrystallization or chromatography .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of catalysts and green chemistry principles, such as solvent-free reactions and eco-friendly reagents, is also explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrazole derivatives .

Comparison with Similar Compounds

Uniqueness: 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide is unique due to the presence of the acetimidamide group, which enhances its reactivity and potential bioactivity. This functional group allows for further derivatization and the exploration of new chemical and biological properties .

Biological Activity

2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and inflammation. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

The primary mechanism of action for this compound involves its interaction with the androgen receptor (AR). This compound acts as an antagonist to the AR signaling pathway, which is frequently activated in prostate cancer cells. By inhibiting this pathway, the compound effectively reduces the proliferation of prostate cancer cells, making it a candidate for therapeutic strategies against this malignancy .

Biochemical Pathways:

  • Androgen Receptor Signaling: The compound inhibits AR signaling, leading to decreased cell proliferation.
  • Kinase Interaction: It interacts with various kinases, including p38MAPK, which plays a role in inflammatory responses .

Table 1: Pharmacological Profile of this compound

PropertyValue
Molecular FormulaC₅H₈N₄O
Molecular Weight156.14 g/mol
SolubilitySoluble in DMSO and ethanol
Log P0.5 (octanol/water partition coefficient)
Biological ActivityAnticancer, anti-inflammatory

Research Findings

Recent studies have highlighted the compound's potential applications in various fields:

  • Anticancer Activity:
    • In vitro studies demonstrate that this compound exhibits cytotoxic effects against prostate cancer cell lines (e.g., DU 145). The inhibition of AR signaling correlates with reduced cell viability and proliferation .
  • Anti-inflammatory Effects:
    • The compound has shown promise in modulating inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation. Its interaction with p38MAPK suggests a mechanism by which it may reduce inflammatory cytokine production .
  • Case Studies:
    • A notable study evaluated the effects of this compound on prostate cancer models, revealing significant tumor growth inhibition when administered in vivo. The results underscore its potential as a therapeutic agent in prostate cancer management .

Properties

IUPAC Name

2-(5-amino-3-methylpyrazol-1-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5/c1-4-2-6(9)11(10-4)3-5(7)8/h2H,3,9H2,1H3,(H3,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHIXQCBVMGBIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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